molecular formula C14H20N2O4S B2531252 2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide CAS No. 1252561-05-9

2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide

Cat. No.: B2531252
CAS No.: 1252561-05-9
M. Wt: 312.38
InChI Key: VRZUIHWWYRLUNT-UHFFFAOYSA-N
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Description

2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide is a complex organic compound characterized by its unique structural features It contains a methoxyethyl group, a sulfonylamino linkage, and a 4-methylphenyl ethenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide typically involves multiple steps:

  • Formation of the Ethenyl Sulfone Intermediate: : The initial step involves the synthesis of the (E)-2-(4-methylphenyl)ethenyl sulfone. This can be achieved through the reaction of 4-methylbenzaldehyde with a suitable sulfonylating agent under basic conditions to form the corresponding sulfone.

  • Attachment of the Methoxyethyl Group: : The next step involves the introduction of the methoxyethyl group. This can be done by reacting the sulfone intermediate with 2-methoxyethanol in the presence of a strong base like sodium hydride to form the desired ether linkage.

  • Formation of the Sulfonylamino Linkage: : The final step involves the formation of the sulfonylamino linkage. This can be achieved by reacting the intermediate with acetamide under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the sulfonylamino group, where nucleophiles can replace the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions depending on the desired product.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Sulfides, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Medicinal Chemistry: : The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors involved in disease pathways.

  • Materials Science: : Its structural features could be exploited in the design of new materials with specific electronic or optical properties.

  • Biological Research: : The compound can be used as a probe to study biological processes, particularly those involving sulfonylamino linkages.

  • Industrial Applications: : It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide exerts its effects depends on its interaction with molecular targets. The sulfonylamino group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or receptor binding. The methoxyethyl group may enhance the compound’s solubility and bioavailability, while the 4-methylphenyl ethenyl moiety can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-[2-methoxyethyl-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]acetamide: Similar structure but with a chlorophenyl group instead of a methylphenyl group.

    2-[2-ethoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness

2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the methoxyethyl group enhances its solubility, while the sulfonylamino linkage provides a site for potential biological interactions.

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-12-3-5-13(6-4-12)7-10-21(18,19)16(8-9-20-2)11-14(15)17/h3-7,10H,8-9,11H2,1-2H3,(H2,15,17)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZUIHWWYRLUNT-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N(CCOC)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(CCOC)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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